molecular formula C9H10BrNO3 B1383143 1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone CAS No. 1823958-01-5

1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone

Cat. No. B1383143
M. Wt: 260.08 g/mol
InChI Key: YCCQLMWEHKXXTD-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone” is a synthetic organic compound with a molecular formula of C9H10BrNO3 . It has a molecular weight of 260.08 .


Molecular Structure Analysis

The InChI code for “1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone” is 1S/C9H10BrNO3/c1-5(12)6-4-7(10)9(14-3)11-8(6)13-2/h4H,1-3H3 .


Physical And Chemical Properties Analysis

“1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of compounds similar to 1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone has been achieved through reactions involving Magnesium halide exchange and nucleophilic substitution, providing straightforward and mild reaction conditions with good yield (Zeng-sun Jin, 2015).
  • Chemical Protective Group : Studies have indicated the effectiveness of similar bromo and dimethoxy-substituted ethanones as chemical protective groups, although no photolytic phenomena were observed in certain solvents (Li Hong-xia, 2007).

Biological Applications

  • Immunosuppression and Immunostimulation : Compounds structurally related to 1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone have been found to possess potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. They also exhibit significant inhibition of LPS-stimulated NO generation, highlighting their potential in immunomodulatory therapies (H. Abdel‐Aziz et al., 2011).

Crystal Structure and Molecular Interactions

  • Hydrogen-bonding Patterns : Analysis of similar compounds shows bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. These compounds also exhibit weak C-H...Br interactions, contributing to their crystal structures (James L. Balderson et al., 2007).

Pyrolysis Products

  • Pyrolysis Under Pressure : Research on related compounds under pressure and heat revealed the formation of pyridylcarbene intermediates, leading to various pyridine derivatives. This demonstrates the potential for creating a range of chemical entities under specific conditions (B. Abarca et al., 2006).

Antimicrobial Activity

  • Antibacterial Properties : Certain derivatives of 1-(5-Bromo-2,6-dimethoxypyridin-3-yl)ethanone have shown pronounced antibacterial activity, underlining their potential in developing new antimicrobial agents (M. Murugesan, G. Selvam, 2021).

Cytotoxic Effects

  • Anticancer Potential : Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some derivatives have demonstrated significant growth inhibition and antiangiogenic effects in vivo, suggesting their potential in cancer therapy (H. Chandru et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

1-(5-bromo-2,6-dimethoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-5(12)6-4-7(10)9(14-3)11-8(6)13-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCQLMWEHKXXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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